6-Azido-d-lysine
Overview
Description
6-Azido-d-lysine: is a derivative of the amino acid lysine, where the amino group at the epsilon position is replaced by an azide group. This compound is particularly significant in the field of click chemistry due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The protecting groups are then removed to yield 6-Azido-d-lysine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction involving 6-Azido-d-lysine, where it reacts with alkynes to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for biological applications.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: 6-Azido-d-lysine is widely used in click chemistry for the synthesis of complex molecules, including polymers and dendrimers .
Biology: Incorporation of this compound into proteins allows for site-specific labeling and modification, facilitating studies on protein function and interactions .
Medicine: This compound is used in the development of antibody-drug conjugates, where it enables the attachment of therapeutic agents to antibodies .
Industry: this compound is employed in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The primary mechanism by which 6-Azido-d-lysine exerts its effects is through the azide group, which participates in cycloaddition reactions. The azide group reacts with alkynes to form stable triazole rings, a process that is highly specific and efficient . This mechanism is utilized in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
6-Azido-l-lysine: The L-isomer of 6-Azido-d-lysine, used in similar applications but with different stereochemistry.
Azidoalanine: Another azido amino acid, used in click chemistry and protein modification.
Azidohomoalanine: Similar to azidoalanine but with an extended carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications .
Properties
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFMYRVHHNNBE-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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